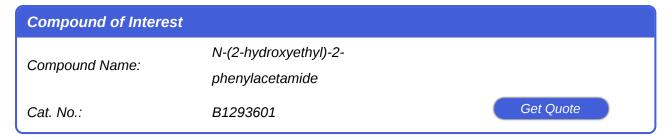


In-Depth Technical Guide: N-(2-hydroxyethyl)-2-phenylacetamide (CAS 6269-99-4)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound belonging to the phenylacetamide family. While specific research into the biological activities of this particular molecule is limited in publicly available literature, its structural motifs—a phenylacetamide core and a primary alcohol—are present in various compounds of neuropharmacological and biological interest. This guide provides a comprehensive overview of the available technical data for **N-(2-hydroxyethyl)-2-phenylacetamide**, including its physicochemical properties, proposed synthesis and purification methods, and analytical characterization techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(2-hydroxyethyl)-2-phenylacetamide** is presented below. This data is crucial for its handling, formulation, and analytical method development.



Property	Value	Reference(s)
CAS Number	6269-99-4	[1][2]
Molecular Formula	C10H13NO2	[2]
Molecular Weight	179.22 g/mol	[1]
Melting Point	59-61 °C	
Boiling Point	475-477 K at 0.001 bar	[2]
LogP	0.366	[1]
Synonyms	Benzeneacetamide, N-(2-hydroxyethyl)-	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **N-(2-hydroxyethyl)-2-phenylacetamide** is not readily available in the reviewed literature, a standard and logical synthetic approach would involve the amidation of a phenylacetic acid derivative with 2-aminoethanol (ethanolamine).

Proposed Synthesis Experimental Protocol: Amide Coupling

This proposed method utilizes a common coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between phenylacetic acid and ethanolamine.

Materials:

- Phenylacetic acid
- 2-Aminoethanol (Ethanolamine)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP) (catalyst)

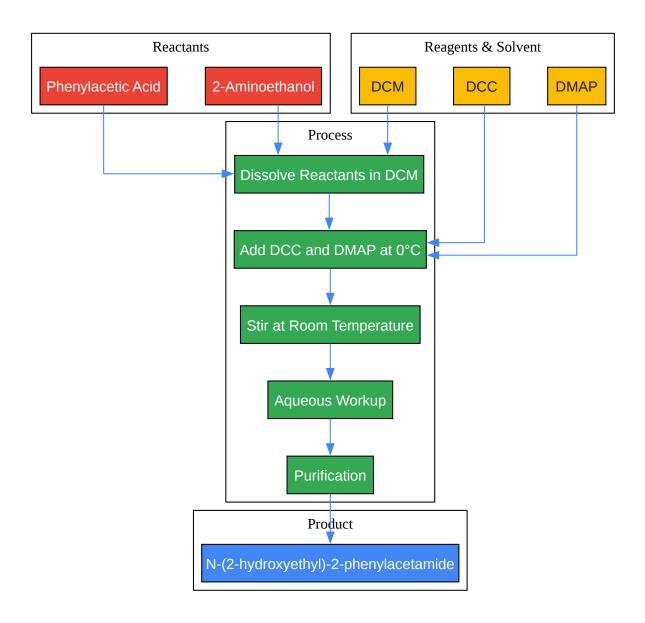


- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous dichloromethane.
- Add 2-aminoethanol (1.1 equivalents) to the solution.
- Add a catalytic amount of DMAP (0.1 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
- Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
- Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.





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Proposed Synthesis Workflow

Purification



The crude product can be purified by either recrystallization or column chromatography.

3.2.1. Recrystallization Protocol

 Solvent Selection: A suitable solvent system would likely be a mixture where the compound is soluble when hot and insoluble when cold, such as ethyl acetate/hexanes or ethanol/water.

Procedure:

- Dissolve the crude product in a minimal amount of the hot solvent mixture.
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[3]

3.2.2. Column Chromatography Protocol

- Stationary Phase: Silica gel.
- Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for compounds of similar polarity. The exact ratio should be determined by TLC analysis.

Procedure:

- Prepare a slurry of silica gel in the initial, least polar eluent and pack a chromatography column.
- Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel ("dry loading").
- Carefully add the dried sample-silica mixture to the top of the packed column.
- Elute the column with the mobile phase, gradually increasing the polarity.



- Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified compound.[4]

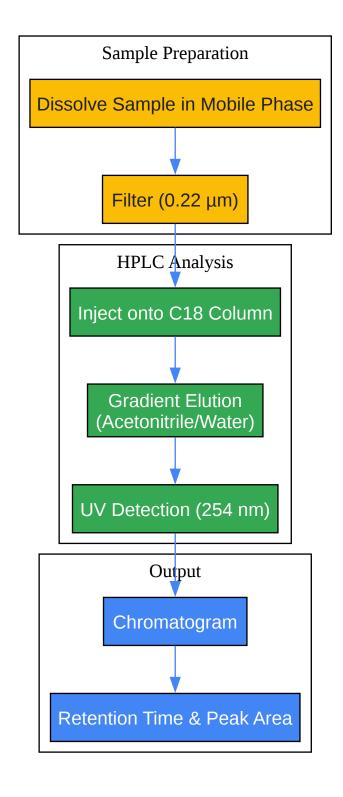
Analytical Characterization High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of **N-(2-hydroxyethyl)-2-phenylacetamide**.[1]

Experimental Protocol:

- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile and water.[1] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[1] A typical starting gradient could be 30% acetonitrile in water, ramping up to 70% over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- · Detection: UV at 254 nm.
- Injection Volume: 5-10 μL.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.22 μm syringe filter.





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HPLC Analysis Workflow

Spectroscopic Data



While experimental spectra for **N-(2-hydroxyethyl)-2-phenylacetamide** are not readily available, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Expected chemical shifts would include signals for the aromatic protons of the phenyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.6 ppm), and signals for the N-hydroxyethyl group: two triplets for the methylene groups (~3.4 and ~3.7 ppm), a broad singlet for the amide proton (~6.0-8.0 ppm), and a triplet for the hydroxyl proton (variable).
- 13C NMR: Expected signals would include those for the aromatic carbons (127-135 ppm), the benzylic carbon (~44 ppm), the carbonyl carbon (~172 ppm), and the two carbons of the N-hydroxyethyl group (~43 and ~62 ppm).

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

- O-H stretch: A broad band around 3300-3500 cm⁻¹ (from the hydroxyl group).
- N-H stretch: A band around 3300 cm⁻¹ (from the amide).
- C-H stretch (aromatic): Bands just above 3000 cm⁻¹.
- C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
- C=O stretch (amide I): A strong band around 1640-1680 cm⁻¹.
- N-H bend (amide II): A band around 1550 cm⁻¹.
- C-N stretch: A band around 1400 cm⁻¹.
- C-O stretch: A band around 1050-1150 cm⁻¹.

4.2.3. Mass Spectrometry (MS)



The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at m/z = 179. Key fragmentation patterns would likely involve cleavage of the amide bond and rearrangements. Common fragments could include the tropylium ion (m/z = 91) from the benzyl group and fragments resulting from the loss of water or parts of the hydroxyethyl chain.

Biological Activity and Mechanism of Action

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for **N-(2-hydroxyethyl)-2-phenylacetamide**. While some derivatives of phenylacetamide have been investigated for various pharmacological activities, including as anticonvulsants and antidepressants, it is not possible to extrapolate these findings to the title compound without direct experimental evidence.[5]

Safety and Handling

Safety data sheets for similar compounds indicate that **N-(2-hydroxyethyl)-2- phenylacetamide** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(2-hydroxyethyl)-2-phenylacetamide is a compound for which basic physicochemical data is available, but for which detailed biological and synthetic information is lacking in the current scientific literature. This guide provides a summary of the known properties and proposes logical and standard experimental protocols for its synthesis, purification, and analysis based on the principles of organic chemistry and analytical science. Further research is required to elucidate any potential biological activity and to develop optimized and validated experimental procedures.

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References

- 1. N-(2-Hydroxyethyl)-2-phenylacetamide | SIELC Technologies [sielc.com]
- 2. N-(2-hydroxyethyl)-2-phenylacetamide [webbook.nist.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents PMC [pmc.ncbi.nlm.nih.gov]
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